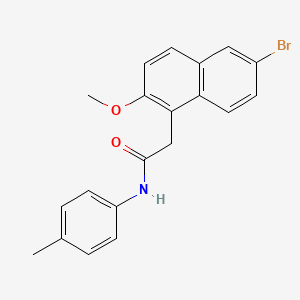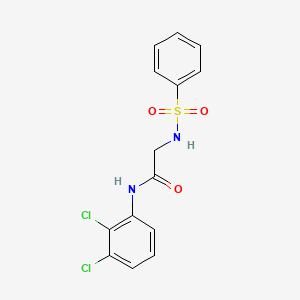![molecular formula C16H19N5O2S2 B3542607 N-[4-(aminosulfonyl)phenyl]-4-(2-pyridinyl)-1-piperazinecarbothioamide](/img/structure/B3542607.png)
N-[4-(aminosulfonyl)phenyl]-4-(2-pyridinyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-4-(2-pyridinyl)-1-piperazinecarbothioamide, commonly known as APETx2, is a peptide toxin that is found in the venom of the sea anemone Anthopleura elegantissima. APETx2 has been extensively studied for its potential use in scientific research due to its unique mechanism of action and biochemical properties.
Applications De Recherche Scientifique
APETx2 has been shown to be a potent blocker of acid-sensing ion channels (ASICs) in the nervous system. ASICs are ion channels that are activated by changes in extracellular pH and are involved in a variety of physiological processes, including pain sensation, synaptic plasticity, and learning and memory. APETx2 has been used extensively in scientific research to study the role of ASICs in these processes.
Mécanisme D'action
APETx2 binds to the extracellular domain of ASICs and blocks their ion conductance. This blockade results in the inhibition of neuronal firing and the attenuation of pain sensation. The precise mechanism of APETx2's interaction with ASICs is still under investigation, but it is thought to involve the formation of a complex between the peptide and the channel.
Biochemical and Physiological Effects
APETx2 has been shown to be a potent and selective blocker of ASICs. The peptide has been used in a variety of in vitro and in vivo studies to investigate the role of ASICs in pain sensation, synaptic plasticity, and learning and memory. APETx2 has been shown to attenuate pain in animal models of inflammatory and neuropathic pain, suggesting that ASICs may be a promising target for the development of analgesic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
APETx2 has several advantages for lab experiments. The peptide is highly selective for ASICs and does not interact with other ion channels or receptors. This selectivity allows for the specific investigation of ASIC function without interference from other channels or receptors. However, one limitation of APETx2 is its relatively low potency compared to other ASIC blockers. This limitation may require higher concentrations of the peptide to achieve the desired effect, which can be problematic in some experiments.
Orientations Futures
For the study of APETx2 include the investigation of its mechanism of action, the role of ASICs in other physiological processes, and its use in disease states.
Propriétés
IUPAC Name |
4-pyridin-2-yl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c17-25(22,23)14-6-4-13(5-7-14)19-16(24)21-11-9-20(10-12-21)15-3-1-2-8-18-15/h1-8H,9-12H2,(H,19,24)(H2,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIZUCFQISCQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-cycloheptyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3542539.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3542558.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B3542559.png)
![N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3542564.png)
![methyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3542569.png)
![7-[4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3542571.png)
![3-chloro-4-ethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3542573.png)
![N-(4-chloro-3-{[(2-naphthyloxy)acetyl]amino}phenyl)butanamide](/img/structure/B3542581.png)

![N-{1-(1-azepanylcarbonyl)-2-[4-(methylthio)phenyl]vinyl}-2-furamide](/img/structure/B3542603.png)
![2-[(4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3542605.png)

![4-isopropyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3542623.png)